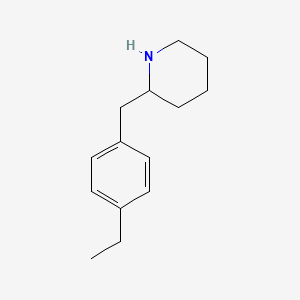

2-(4-Ethylbenzyl)piperidine

CAS No.:

Cat. No.: VC18131671

Molecular Formula: C14H21N

Molecular Weight: 203.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N |

|---|---|

| Molecular Weight | 203.32 g/mol |

| IUPAC Name | 2-[(4-ethylphenyl)methyl]piperidine |

| Standard InChI | InChI=1S/C14H21N/c1-2-12-6-8-13(9-7-12)11-14-5-3-4-10-15-14/h6-9,14-15H,2-5,10-11H2,1H3 |

| Standard InChI Key | QRNRCGZRNNQVFW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)CC2CCCCN2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(4-Ethylbenzyl)piperidine (IUPAC name: 2-[(4-ethylphenyl)methyl]piperidine) consists of a piperidine core with a 4-ethylbenzyl substituent at the 2-position. The piperidine ring adopts a chair conformation, while the benzyl group introduces aromaticity and steric bulk. The ethyl group at the para position of the benzene ring enhances lipophilicity, influencing solubility and membrane permeability .

Key Physicochemical Parameters

Based on structural analogs, the following properties are estimated for 2-(4-Ethylbenzyl)piperidine:

The compound’s moderate logP suggests balanced lipophilicity, suitable for crossing biological membranes while retaining aqueous solubility for pharmacokinetic efficacy .

Synthetic Pathways

Alkylation of Piperidine

A common method for synthesizing benzylpiperidine derivatives involves the alkylation of piperidine with a benzyl halide. For 2-(4-Ethylbenzyl)piperidine, this would require:

-

Preparation of 4-Ethylbenzyl Chloride: Reaction of 4-ethylbenzyl alcohol with thionyl chloride (SOCl₂).

-

Nucleophilic Substitution: Reaction of piperidine with 4-ethylbenzyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound .

Reaction Scheme:

Reductive Amination

Alternative routes may employ reductive amination using 4-ethylbenzaldehyde and piperidine in the presence of a reducing agent (e.g., sodium cyanoborohydride):

This method offers higher regioselectivity and avoids harsh alkylation conditions .

Yield Optimization

Studies on analogous compounds, such as 4-benzylpiperidine, report yields up to 92% under optimized conditions (e.g., controlled stoichiometry, inert atmosphere) . Similar yields are anticipated for 2-(4-Ethylbenzyl)piperidine with precise reaction tuning.

Comparative Analysis with Structural Analogs

The 2-substitution pattern in 2-(4-Ethylbenzyl)piperidine may confer unique steric and electronic properties, potentially enhancing target selectivity compared to 4-substituted analogs .

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Ensuring exclusive substitution at the 2-position requires optimized catalysts or protecting groups.

-

Purification: Separation from regioisomers (e.g., 3- or 4-substituted products) demands advanced chromatographic techniques.

Pharmacological Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume